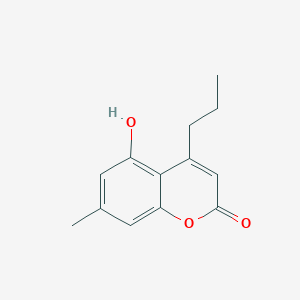

5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-7-methyl-4-propylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-11-6-8(2)5-10(14)13(9)11/h5-7,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSVQPRIONJUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60417514 | |

| Record name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-53-0 | |

| Record name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one (CAS 66346-53-0): Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, a coumarin derivative with potential applications in drug discovery and development. Due to the limited publicly available data on this specific molecule, this guide will leverage information on structurally related coumarins to provide insights into its synthesis, physicochemical properties, and potential biological activities. The principles and protocols described herein are based on established methodologies for similar compounds and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to the Coumarin Scaffold

Coumarins are a large class of benzopyrone compounds found in many natural sources and are known for their diverse pharmacological activities.[1] The core coumarin structure, a benzene ring fused to an α-pyrone ring, serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The substitutions on the benzopyrone ring, such as hydroxyl, methyl, and propyl groups in the case of this compound, play a crucial role in determining the molecule's biological and chemical characteristics.[3]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. While experimental data for this compound is not extensively documented, its properties can be predicted based on its structure.

| Property | Value | Source/Rationale |

| IUPAC Name | This compound | - |

| CAS Number | 66346-53-0 | [4][5][6] |

| Molecular Formula | C₁₃H₁₄O₃ | [5][6] |

| Molecular Weight | 218.25 g/mol | [6] |

| Appearance | Likely a crystalline solid | Based on related coumarin structures |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and acetone | Based on general coumarin properties |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be moderately lipophilic | The presence of the propyl and methyl groups increases lipophilicity, while the hydroxyl group increases hydrophilicity. |

Synthesis of 4-Substituted Coumarins: The Pechmann Condensation

The most common and efficient method for synthesizing 4-substituted coumarins is the Pechmann condensation.[7] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[7] For the synthesis of this compound, the logical precursors would be 5-methylresorcinol (orcinol) and an appropriate β-ketoester, such as ethyl 2-propylacetoacetate.

General Synthetic Protocol: Pechmann Condensation

This protocol is a generalized procedure based on established methods for similar coumarin syntheses.[8][9]

Materials:

-

5-Methylresorcinol (Orcinol)

-

Ethyl 2-propylacetoacetate

-

Concentrated Sulfuric Acid (or other suitable acid catalyst like Amberlyst-15)[8]

-

Ethanol

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methylresorcinol in a minimal amount of a suitable solvent like ethanol. Add an equimolar amount of ethyl 2-propylacetoacetate to the solution.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. The addition should be done in an ice bath to control the exothermic reaction.

-

Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove the acid catalyst and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is scarce, the broader class of 4-substituted and 5,7-dihydroxy coumarins has been investigated for various therapeutic properties.[1][2]

Antimicrobial and Antifungal Activity

Coumarin derivatives have shown significant potential as antimicrobial and antifungal agents.[2] For instance, fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones have demonstrated considerable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The proposed mechanism of action for some coumarins involves the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication.[3]

Anticancer Activity

Numerous coumarin derivatives have been evaluated for their anticancer properties.[2] For example, certain fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones exhibited notable cytotoxicity against various cancer cell lines, including HCT-116, HEPG-2, A-549, and MCF-7.[2] The mechanisms underlying the anticancer effects of coumarins are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of certain coumarin derivatives. For example, peucedanocoumarin III, a related natural product, has been shown to disaggregate α-synuclein inclusions, which are a hallmark of Parkinson's disease.[10][11] This suggests that coumarin-based compounds could be promising candidates for the development of therapies for neurodegenerative disorders.[10][12]

Potential Mechanism of Action: Inhibition of Inflammatory Pathways

Dihydroxycoumarins are known to interact with key signaling pathways that regulate cellular responses to oxidative stress and inflammation, such as the NF-κB pathway.[1] The NF-κB protein complex controls the transcription of pro-inflammatory genes.[1] It is plausible that this compound could modulate this pathway, thereby exerting anti-inflammatory effects.

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents turbidity (microbial growth).

MTT Assay for Cytotoxicity

Objective: To assess the effect of the compound on the viability of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] It may also cause respiratory irritation.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]

Future Directions

The therapeutic potential of this compound warrants further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Optimizing the synthesis of this specific compound and fully characterizing it using modern analytical techniques (NMR, MS, IR).

-

Broad-Spectrum Biological Screening: Conducting comprehensive screening to identify its full range of biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its most promising biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how different functional groups influence its activity and to develop more potent and selective compounds.

Conclusion

This compound belongs to the promising class of coumarin compounds. While direct experimental data is limited, this guide provides a solid foundation for future research by drawing on the extensive knowledge of related structures. The outlined synthetic protocols and biological evaluation methods offer a clear path for scientists to explore the therapeutic potential of this and other novel coumarin derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 66346-53-0: 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-o… [cymitquimica.com]

- 5. SmallMolecules.com | 5-Hydroxy-7-methyl-4-propylcoumarin (from 1 microMole to 1 g) from Eximedlab | SmallMolecules.com [smallmolecules.com]

- 6. sinfoobiotech.com [sinfoobiotech.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aaronchem.com [aaronchem.com]

A Comprehensive Guide to the Structural Elucidation of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of the novel coumarin derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. Coumarins represent a critical class of benzopyrone scaffolds known for a wide array of pharmacological activities.[1] The precise determination of their molecular architecture is a prerequisite for understanding structure-activity relationships (SAR) and advancing drug development efforts. This document outlines a logical, self-validating workflow integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. We delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for researchers to unambiguously confirm the constitution, connectivity, and substitution pattern of the target molecule.

Introduction: The Imperative for Unambiguous Characterization

The coumarin nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antioxidant, and antitumor properties.[2][3] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the benzopyrone core.[1] Therefore, the introduction of a hydroxyl group at C-5, a methyl group at C-7, and a propyl chain at C-4 is hypothesized to modulate the electronic and lipophilic properties of the molecule, potentially leading to novel therapeutic applications.

The definitive confirmation of this proposed structure is paramount. Ambiguity in molecular architecture can lead to flawed SAR studies, wasted resources, and irreproducible biological data. This guide presents a systematic approach that leverages the synergistic power of modern analytical techniques to provide an irrefutable structural proof of this compound.

Postulated Structure and Synthetic Rationale

The target molecule for elucidation is this compound. Its structure is depicted below.

Figure 1: Proposed Structure of this compound

(Note: Image is a representation)

(Note: Image is a representation)

A plausible and efficient route to synthesize this molecule for analytical purposes is the Pechmann condensation . This acid-catalyzed reaction would involve the condensation of 5-methylresorcinol (providing the 7-methyl and 5-hydroxy moieties) with a β-ketoester, specifically ethyl 2-oxohexanoate (to introduce the 4-propyl group).[4] Understanding the synthetic pathway provides context for potential impurities and validates the feasibility of the target structure.

Integrated Spectroscopic Analysis Workflow

Caption: A logical workflow for unambiguous structure determination.

Mass Spectrometry: Defining the Elemental Composition

The first crucial step is to determine the exact molecular formula. This is best achieved with High-Resolution Mass Spectrometry (HRMS), which provides mass accuracy to within a few parts per million (ppm).

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the base peak.[5]

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

-

Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most plausible elemental formula that fits the observed mass and isotopic pattern.

Expected Results and Interpretation

For C₁₃H₁₄O₃, the expected monoisotopic mass is 218.0943 Da. The HRMS experiment should yield an [M+H]⁺ ion at m/z 219.1016. Confirmation of this value within 5 ppm provides strong evidence for the proposed molecular formula.

Fragmentation Analysis (EI-MS)

While ESI is used for molecular formula determination, Electron Ionization (EI) can provide valuable structural information through fragmentation. The coumarin ring system has characteristic fragmentation patterns.[6][7]

-

Molecular Ion (M⁺): A strong peak at m/z 218.

-

Loss of CO: A characteristic fragmentation of the α-pyrone ring results in the loss of a neutral CO molecule (28 Da), leading to a fragment ion at m/z 190.[8]

-

Loss of Propyl Radical: Cleavage of the propyl group (C₃H₇, 43 Da) would result in an ion at m/z 175.

Infrared Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, confirming the presence of the hydroxyl, carbonyl, and aromatic components.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first.

-

Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data and Interpretation

The following table summarizes the key vibrational frequencies expected for this compound.[2][9][10]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl | Confirms the presence of the hydroxyl group. |

| 3100 - 3000 | C-H stretch | Aromatic & Vinylic | Indicates the sp² C-H bonds of the rings. |

| 2960 - 2850 | C-H stretch | Aliphatic (Propyl) | Confirms the presence of the propyl chain. |

| 1720 - 1680 | C=O stretch | α,β-Unsaturated Lactone | Characteristic strong absorption for the coumarin carbonyl.[11] |

| 1620 - 1580 | C=C stretch | Aromatic Ring | Confirms the benzene ring structure. |

| 1250 - 1100 | C-O stretch | Lactone Ether & Phenol | Indicates the C-O single bonds. |

NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule.[12][13]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols, as it allows for their observation.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Experiments: Acquire the following spectra:

-

¹H NMR

-

¹³C NMR (with proton decoupling)

-

DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expected Couplings |

| ~10.5 | Singlet (broad) | 1H | 5-OH | Phenolic proton, chemical shift is concentration-dependent. |

| ~6.8 | Doublet | 1H | H-6 | Aromatic proton coupled to H-8 (meta-coupling, J ≈ 2-3 Hz). |

| ~6.7 | Doublet | 1H | H-8 | Aromatic proton coupled to H-6 (meta-coupling, J ≈ 2-3 Hz). |

| ~6.1 | Singlet | 1H | H-3 | Vinylic proton of the pyrone ring. No adjacent protons to couple with.[14] |

| ~2.8 | Triplet | 2H | H-1' (Propyl) | Methylene group adjacent to the aromatic ring and a CH₂. J ≈ 7-8 Hz. |

| ~2.4 | Singlet | 3H | 7-CH₃ | Aromatic methyl group protons. |

| ~1.7 | Sextet | 2H | H-2' (Propyl) | Methylene group coupled to a CH₂ and a CH₃. |

| ~1.0 | Triplet | 3H | H-3' (Propyl) | Terminal methyl group coupled to an adjacent CH₂. J ≈ 7-8 Hz. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) and Interpretation

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~161 | N/A | C-2 (C=O) | Lactone carbonyl carbon, typically downfield.[15] |

| ~158 | N/A | C-5 | Aromatic C-O, deshielded by oxygen. |

| ~155 | N/A | C-8a | Aromatic quaternary carbon in the coumarin ring. |

| ~154 | N/A | C-7 | Aromatic C-CH₃, deshielded by lactone oxygen. |

| ~150 | N/A | C-4 | Vinylic carbon bearing the propyl group. |

| ~114 | CH | C-3 | Vinylic carbon adjacent to the carbonyl group. |

| ~112 | N/A | C-4a | Aromatic quaternary carbon at the ring junction. |

| ~110 | CH | C-6 | Aromatic methine carbon. |

| ~102 | CH | C-8 | Aromatic methine carbon, shielded by ortho hydroxyl. |

| ~35 | CH₂ | C-1' (Propyl) | Aliphatic methylene attached to the ring. |

| ~23 | CH₂ | C-2' (Propyl) | Aliphatic methylene in the middle of the chain. |

| ~21 | CH₃ | 7-CH₃ | Aromatic methyl carbon. |

| ~14 | CH₃ | C-3' (Propyl) | Terminal aliphatic methyl carbon. |

The Power of 2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect. The causality for running these specific experiments is to build an unambiguous, bond-by-bond map of the molecule.

-

COSY: This experiment reveals proton-proton couplings, primarily through 2 or 3 bonds. The key expected correlation is within the propyl chain: H-1' will show a cross-peak with H-2', and H-2' will show a cross-peak with H-3', confirming the linear propyl fragment.

-

HSQC: This experiment maps each proton directly to the carbon it is attached to. It allows for the definitive assignment of every protonated carbon in the ¹³C spectrum by correlating the ¹H and ¹³C data tables. For example, the proton signal at δ ~2.8 will correlate to the carbon signal at δ ~35.

-

HMBC: This is the most powerful experiment for final structure confirmation, as it reveals long-range (2-3 bond) correlations between protons and carbons. It is the key to placing the substituents on the coumarin core.

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

Crucial HMBC Correlations and Their Significance:

-

H-1' (Propyl) → C-4, C-5, C-4a: This set of correlations is the definitive proof that the propyl group is attached at the C-4 position.

-

7-CH₃ → C-7, C-6, C-8: This confirms the placement of the methyl group at the C-7 position.

-

H-3 → C-2, C-4a: The correlation of the vinylic proton to the carbonyl carbon (C-2) and the ring-junction carbon (C-4a) validates the core coumarin lactone structure.

Conclusion

By systematically applying the workflow detailed in this guide, a researcher can move from a synthesized, purified compound to a fully elucidated and confirmed molecular structure. The combination of HRMS to establish the elemental formula, FTIR to identify key functional groups, and a full suite of 1D and 2D NMR experiments to piece together the atomic framework provides multiple, overlapping layers of evidence. The predicted data and, specifically, the key HMBC correlations outlined herein, form a robust and self-validating system for the unambiguous structural characterization of this compound, enabling its confident advancement into further pharmacological and material science research.

References

- 1. Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods | Auctores [auctoresonline.org]

- 3. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamopen.com [benthamopen.com]

- 7. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 8. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Introduction

Coumarins, a significant class of benzopyrone-containing heterocycles, are of profound interest to the scientific community due to their diverse and potent pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties. The strategic substitution on the coumarin scaffold allows for the fine-tuning of these biological effects, making the synthesis of novel derivatives a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one . This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties (Predicted)

A summary of the predicted key physicochemical properties of this compound is presented in the table below. These values are estimated based on the analysis of closely related structures and computational models, providing a baseline for experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water |

| Melting Point | Not available (predicted to be in the range of 180-220 °C) |

| XLogP3 | ~3.5 |

Core Synthesis: The Pechmann Condensation

The most direct and widely employed method for the synthesis of 4-substituted coumarins is the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the logical precursors are 5-methylresorcinol (also known as orcinol) and a β-ketoester capable of introducing the 4-propyl substituent, such as ethyl 2-oxohexanoate .

Reaction Mechanism: A Stepwise Rationale

The Pechmann condensation proceeds through a series of well-established steps, each facilitated by the acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or polyphosphoric acid). Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Transesterification: The reaction initiates with the protonation of the β-ketoester's carbonyl group, enhancing its electrophilicity. The phenolic hydroxyl group of 5-methylresorcinol then acts as a nucleophile, attacking the carbonyl carbon and leading to a transesterification product after the elimination of ethanol.

-

Intramolecular Hydroxyalkylation: The resulting intermediate undergoes an intramolecular Friedel-Crafts-type reaction. The acid catalyst activates the ketonic carbonyl group, which is then attacked by the electron-rich aromatic ring of the resorcinol moiety at the ortho position to the newly formed ester linkage. This cyclization step forms the core heterocyclic ring system.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the tertiary alcohol formed during cyclization. This elimination reaction creates the endocyclic double bond, resulting in the formation of the stable, aromatic coumarin ring system.

Caption: The synthetic pathway of this compound via Pechmann condensation.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of the target compound.

Materials:

-

5-Methylresorcinol (Orcinol)

-

Ethyl 2-oxohexanoate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 5-methylresorcinol (1 equivalent).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) while cooling the flask in an ice bath to manage the exothermic reaction. If using a solid acid catalyst like Amberlyst-15, it can be added directly to the phenol.

-

Addition of β-Ketoester: To the stirred mixture, add ethyl 2-oxohexanoate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and water with constant stirring.

-

Precipitation and Filtration: A solid precipitate of the crude product will form. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold deionized water to remove any residual acid and other water-soluble impurities.

-

Purification by Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Comprehensive Characterization Workflow

The definitive identification and purity assessment of the synthesized this compound requires a multi-faceted analytical approach.

Caption: A systematic workflow for the characterization of the target coumarin derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | s | 1H | 5-OH | Phenolic protons are acidic and typically appear as a broad singlet downfield. |

| ~6.7 | d, J ≈ 2.0 Hz | 1H | H-6 | Aromatic proton meta-coupled to H-8. |

| ~6.6 | d, J ≈ 2.0 Hz | 1H | H-8 | Aromatic proton meta-coupled to H-6. |

| ~6.1 | s | 1H | H-3 | Vinylic proton of the pyrone ring. |

| ~2.8 | t, J ≈ 7.5 Hz | 2H | -CH₂-CH₂-CH₃ | Methylene group adjacent to the aromatic ring. |

| ~2.3 | s | 3H | 7-CH₃ | Methyl group attached to the aromatic ring. |

| ~1.6 | sextet, J ≈ 7.5 Hz | 2H | -CH₂-CH₂-CH₃ | Methylene group of the propyl chain. |

| ~0.9 | t, J ≈ 7.5 Hz | 3H | -CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161.0 | C-2 | Carbonyl carbon of the lactone. |

| ~158.5 | C-7 | Aromatic carbon bearing the methyl group. |

| ~157.0 | C-5 | Aromatic carbon bearing the hydroxyl group. |

| ~154.0 | C-8a | Quaternary aromatic carbon. |

| ~150.0 | C-4 | Vinylic carbon bearing the propyl group. |

| ~112.0 | C-3 | Vinylic carbon of the pyrone ring. |

| ~110.0 | C-4a | Quaternary aromatic carbon. |

| ~108.0 | C-6 | Aromatic CH. |

| ~98.0 | C-8 | Aromatic CH. |

| ~34.0 | -CH₂-CH₂-CH₃ | Propyl methylene adjacent to the ring. |

| ~22.0 | 7-CH₃ | Methyl carbon. |

| ~21.5 | -CH₂-CH₂-CH₃ | Propyl methylene. |

| ~14.0 | -CH₂-CH₂-CH₃ | Propyl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad, Strong | O-H stretching (phenolic) |

| 2960-2850 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (lactone) |

| ~1620, ~1580 | Medium-Strong | C=C stretching (aromatic and pyrone ring) |

| ~1150 | Medium | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion ([M]⁺): m/z 218

-

Key Fragments:

-

m/z 190 ([M-CO]⁺): Loss of a carbonyl group is a characteristic fragmentation pathway for coumarins.

-

m/z 175 ([M-CO-CH₃]⁺): Subsequent loss of a methyl radical.

-

m/z 161 ([M-CO-C₂H₅]⁺): Loss of an ethyl radical from the propyl chain.

-

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging the well-established Pechmann condensation, a plausible and efficient synthetic route is detailed. The comprehensive characterization workflow, including predicted spectroscopic data, offers a clear roadmap for structural elucidation and purity assessment. This information is intended to empower researchers in medicinal chemistry and drug development to confidently synthesize and validate this and other related coumarin derivatives, thereby facilitating the exploration of their therapeutic potential.

An In-Depth Technical Guide to the Preliminary Cytotoxicity of 5-Hydroxy-7-Methyl-4-Propyl-Coumarin

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Coumarins

Coumarins, a significant class of naturally occurring benzopyrone derivatives, are widely distributed in the plant kingdom and have garnered substantial interest in medicinal chemistry.[1][2] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, make them a privileged scaffold in drug discovery.[3][4] In particular, the anticancer potential of coumarin derivatives has been extensively explored, with studies demonstrating their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[5][6][7]

The cytotoxic effects of coumarins are often attributed to their capacity to modulate various cellular processes. These include, but are not limited to, the induction of cell cycle arrest, interference with key signaling pathways such as PI3K/AKT/mTOR, and the initiation of both intrinsic and extrinsic apoptotic cascades.[1][8][9] The substitution pattern on the coumarin ring plays a crucial role in defining the potency and selectivity of these cytotoxic effects.[3] This guide focuses on a novel, synthetically derived coumarin, 5-hydroxy-7-methyl-4-propyl-coumarin, and outlines a comprehensive strategy for the preliminary evaluation of its cytotoxic properties. While direct experimental data for this specific compound is not yet available, this document will leverage the extensive knowledge of structurally related coumarins to propose a robust experimental plan and anticipate potential outcomes.

Part 1: Foundational In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxic effect on a panel of cancer cell lines. This is typically achieved through in vitro assays that measure cell viability and proliferation.

Selection of Cell Lines

A diverse panel of human cancer cell lines should be selected to assess the breadth and selectivity of the compound's cytotoxic activity. It is also crucial to include a non-cancerous cell line to evaluate potential toxicity to normal cells.[10]

Table 1: Proposed Panel of Human Cell Lines

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer. |

| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative breast cancer, often more aggressive. |

| A549 | Lung Carcinoma | A common model for non-small cell lung cancer.[11] |

| HeLa | Cervical Cancer | A widely used and well-characterized cancer cell line.[12][13] |

| HL-60 | Promyelocytic Leukemia | A model for hematological malignancies.[7][14] |

| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity. |

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the tetrazolium dye MTT to formazan, a purple crystalline product that can be solubilized and quantified by spectrophotometry.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of 5-hydroxy-7-methyl-4-propyl-coumarin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[16] It serves as an indicator of cell membrane integrity.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of fully lysed cells.

Anticipated Results and Data Presentation

The results from the MTT and LDH assays will provide a preliminary understanding of the cytotoxic potential of 5-hydroxy-7-methyl-4-propyl-coumarin. The data should be presented in a clear and concise manner.

Table 2: Hypothetical IC₅₀ Values (µM) of 5-Hydroxy-7-Methyl-4-Propyl-Coumarin

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 | >100 | 85.2 | 65.7 |

| MDA-MB-231 | 92.1 | 70.3 | 50.1 |

| A549 | 88.5 | 65.9 | 48.3 |

| HeLa | >100 | 95.4 | 78.2 |

| HL-60 | 75.3 | 52.1 | 35.8 |

| HEK293 | >100 | >100 | >100 |

These hypothetical results suggest that the compound may exhibit selective cytotoxicity towards certain cancer cell lines, particularly the leukemia cell line HL-60, while showing minimal toxicity to non-cancerous HEK293 cells.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic activity of 5-hydroxy-7-methyl-4-propyl-coumarin is established, the next critical step is to investigate the underlying molecular mechanisms. Based on the known activities of other coumarin derivatives, the investigation should focus on apoptosis induction and cell cycle arrest.[5][13][17]

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[6] Several assays can be employed to determine if the compound induces apoptosis.

This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Cell Treatment: Treat the selected cancer cell line (e.g., HL-60) with the IC₅₀ concentration of the compound for 24 and 48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[18][19]

-

Cell Treatment: Treat the cancer cells with the IC₅₀ concentration of the compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Stain the cells with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Experimental Workflow

Caption: Experimental workflow for assessing the preliminary cytotoxicity of 5-hydroxy-7-methyl-4-propyl-coumarin.

Part 3: Investigating Molecular Signaling Pathways

To gain deeper insights into the mechanism of action, it is essential to investigate the effect of 5-hydroxy-7-methyl-4-propyl-coumarin on key signaling proteins involved in apoptosis and cell cycle regulation. Western blotting is a powerful technique for this purpose.

Key Protein Targets

Based on the literature for other coumarin derivatives, the following proteins are key targets for investigation:

-

Apoptosis-related proteins:

-

Bcl-2 family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis.[1][11]

-

Caspases: Caspase-3, -8, and -9. Activation of these executioner and initiator caspases is central to the apoptotic cascade.[1][7]

-

PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated caspase-3 is a definitive marker of apoptosis.[1]

-

-

Cell cycle-related proteins:

-

Signaling Pathway Proteins:

Western Blotting Protocol

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathway

Based on the known mechanisms of similar coumarins, 5-hydroxy-7-methyl-4-propyl-coumarin could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Potential intrinsic apoptosis pathway induced by 5-hydroxy-7-methyl-4-propyl-coumarin.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the preliminary cytotoxic evaluation of 5-hydroxy-7-methyl-4-propyl-coumarin. By employing a combination of in vitro assays, researchers can systematically assess its anticancer potential, elucidate its mechanism of action, and identify the molecular pathways it modulates. The proposed experimental plan, grounded in the extensive literature on coumarin derivatives, offers a scientifically rigorous approach to characterizing this novel compound.

Positive outcomes from these preliminary studies would warrant further investigation, including:

-

In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

-

Combination therapy studies: Investigating the synergistic effects of the compound with existing chemotherapeutic agents.

The systematic exploration of novel coumarin derivatives like 5-hydroxy-7-methyl-4-propyl-coumarin holds significant promise for the development of new and effective anticancer therapies.

References

- 1. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA-binding activity and cytotoxic and cell-cycle arrest properties of some new coumarin derivatives: a multispectral and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22466K [pubs.rsc.org]

- 4. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpasjournals.com [bpasjournals.com]

- 7. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coumarin-based benzopyranone derivatives induced apoptosis in human lung (A549) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for characterizing the solubility and stability of the novel coumarin derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established scientific principles and state-of-the-art protocols necessary for its thorough investigation. By leveraging the known physicochemical properties of coumarins, this guide serves as a practical roadmap for researchers and drug development professionals to elucidate the critical parameters of this promising molecule.

Introduction to this compound

This compound belongs to the coumarin family, a class of benzopyranones known for their wide range of pharmacological activities.[1] The core structure consists of a fused benzene and α-pyrone ring. The specific substitutions of a hydroxyl group at the 5-position, a methyl group at the 7-position, and a propyl group at the 4-position are expected to significantly influence its physicochemical properties, including solubility and stability, which are paramount for its development as a potential therapeutic agent.

Compound Profile:

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 66346-53-0 | [2] |

| Molecular Formula | C13H14O3 | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

The synthesis of this and similar coumarin derivatives is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.[3][4] For the target compound, phloroglucinol would react with an appropriate propyl-substituted β-keto ester.[3]

Strategic Approach to Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[5][6] For a novel compound like this compound, a tiered approach to solubility assessment is recommended, starting with high-throughput kinetic assays and progressing to more definitive equilibrium solubility studies.[7]

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution behavior and is suitable for initial screening.[5][7] This is typically performed by introducing a concentrated solution of the compound in an organic solvent (e.g., DMSO) into an aqueous buffer and observing precipitation.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the blank.

Equilibrium Solubility Determination

Equilibrium solubility, often referred to as thermodynamic solubility, represents the true saturation point of a compound in a given solvent system and is the gold standard for solubility measurement.[7] The shake-flask method is the most common approach.[6]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[8]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][9] The photodiode array detector wavelength can be set to the λmax of the compound, which for many coumarins is around 280 nm.[10]

-

Data Reporting: Express the equilibrium solubility in µg/mL or mg/L.

Factors Influencing Solubility:

-

pH: The hydroxyl group on the coumarin ring can ionize, leading to pH-dependent solubility.[11]

-

Temperature: Solubility of coumarins generally increases with temperature.[11][12]

-

Co-solvents: The use of co-solvents like ethanol or polyethylene glycol can enhance the solubility of poorly soluble coumarins.[13]

Diagram: Solubility Assessment Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. This compound,(CAS# 66346-53-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. dl.astm.org [dl.astm.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

A Robust, Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 5-hydroxy-7-methyl-4-propyl-coumarin

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note details a comprehensive, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 5-hydroxy-7-methyl-4-propyl-coumarin. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound in bulk form or within simple pharmaceutical formulations. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and acidified water, ensuring optimal resolution and peak symmetry. UV detection is performed at a wavelength selected for maximum absorbance. This guide provides a step-by-step protocol, system suitability criteria, and a full validation summary according to International Council for Harmonisation (ICH) guidelines, establishing the method's trustworthiness for routine quality control and research applications.

Introduction and Scientific Principle

5-hydroxy-7-methyl-4-propyl-coumarin is a synthetic derivative of the coumarin scaffold, a benzopyrone structure found in many natural products. Coumarin derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] Accurate and precise quantification is therefore critical during drug discovery, development, and quality control.

The method described herein is based on the principles of reverse-phase chromatography. 5-hydroxy-7-methyl-4-propyl-coumarin is a moderately non-polar molecule due to its propyl and methyl substituents and the aromatic ring system. This characteristic makes it ideally suited for separation on a non-polar stationary phase, such as octadecylsilane (C18), with a polar mobile phase.[2] The mobile phase consists of a mixture of an organic modifier (acetonitrile) and water. The inclusion of 0.1% formic acid is a critical choice; it acidifies the mobile phase to a pH well below the pKa of the C5-hydroxyl group. This suppresses the ionization of the phenol, ensuring the analyte is in a single, neutral form, which prevents peak tailing and leads to sharp, symmetrical peaks with stable retention times.[2][3][4]

Caption: Principle of Reverse-Phase HPLC Separation.

Materials and Instrumentation

Reagents and Chemicals

-

5-hydroxy-7-methyl-4-propyl-coumarin reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Formic Acid (ACS grade, ~99%)

-

Water (HPLC grade/Milli-Q or equivalent)

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18, or equivalent).[5]

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

All quantitative parameters for the HPLC analysis are summarized in the table below.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for robust separation of moderately non-polar small molecules.[2][5] |

| Mobile Phase | Acetonitrile : Water (65:35 v/v) with 0.1% Formic Acid | Provides optimal retention and resolution. Formic acid ensures the analyte is in a non-ionized state for superior peak shape.[4] |

| Elution Mode | Isocratic | Simplifies the method, enhances robustness, and ensures consistent run-to-run performance for quality control.[6][7] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. column, providing a good balance between analysis time and system pressure.[7] |

| Detection Wavelength | 325 nm | Corresponds to a high absorbance region for hydroxycoumarin chromophores, ensuring high sensitivity.[8][9] |

| Column Temperature | 30 °C | Maintains stable retention times and improves reproducibility by mitigating effects of ambient temperature fluctuations.[5] |

| Injection Volume | 10 µL | A standard volume that minimizes potential for column overload while providing a strong detector response. |

| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any minor impurities without being excessively long. |

Detailed Experimental Protocols

Mobile Phase Preparation (1 L)

-

Measure 650 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.

-

Measure 350 mL of HPLC-grade water and add it to the same solvent bottle.

-

Carefully add 1.0 mL of formic acid to the mixture.

-

Cap the bottle and sonicate for 15 minutes to degas and ensure complete mixing.

-

Label the bottle clearly with the composition and preparation date.

Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10.0 mg of the 5-hydroxy-7-methyl-4-propyl-coumarin reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase to the flask.

-

Sonicate for 5 minutes or until the standard is completely dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask 15-20 times. This is the Stock Solution.

Calibration Standards Preparation

Prepare a series of calibration standards by serially diluting the Stock Solution with the mobile phase to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

-

Accurately weigh an amount of the sample (e.g., bulk powder, ground tablet) expected to contain approximately 10.0 mg of the active ingredient into a 100 mL volumetric flask.

-

Follow steps 4.2.2 to 4.2.5 to create the sample stock solution.

-

Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis Workflow

-

System Startup: Purge all pump lines with the mobile phase.

-

Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability: Inject the working standard (e.g., 25 µg/mL) five consecutive times. Verify that the system suitability parameters (see Section 5) are met.

-

Calibration Curve: Inject each calibration standard once.

-

Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket sample injections with injections of a working standard to monitor for any drift in system performance.

-

Shutdown: After analysis, flush the column with a high-organic wash (e.g., 80:20 Acetonitrile:Water) before storing it according to the manufacturer's instructions.

Caption: General HPLC Experimental Workflow.

System Suitability Testing (SST)

Before commencing any analysis, the performance of the chromatographic system must be verified. This ensures the trustworthiness of the generated data.[7][10]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 1.5 |

| Theoretical Plates (N) | N ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

% RSD = Percent Relative Standard Deviation for five replicate injections.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The results are summarized below.

| Validation Parameter | Result |

| Specificity | The analyte peak was well-resolved from placebo and degradation product peaks under stress conditions (acid, base, peroxide, heat). The peak purity index was >0.999, confirming no co-eluting impurities. |

| Linearity & Range | Excellent linearity was observed over the concentration range of 1-50 µg/mL. The correlation coefficient (r²) was >0.999.[7][10] |

| Accuracy (% Recovery) | The mean recovery was determined at three concentration levels (80%, 100%, 120% of the target concentration) and found to be between 98.9% and 101.2%, with an RSD of <2.0% at each level.[4] |

| Precision (RSD%) | Repeatability (Intra-day): The RSD for six replicate preparations was <1.0%. Intermediate Precision (Inter-day): The RSD between two different analysts on two different days was <1.5%.[4][10] |

| Limit of Detection (LOD) | 0.15 µg/mL (Based on a signal-to-noise ratio of 3:1) |

| Limit of Quantitation (LOQ) | 0.50 µg/mL (Based on a signal-to-noise ratio of 10:1 and demonstrating acceptable precision and accuracy).[7] |

| Robustness | The method was robust to deliberate small variations in mobile phase composition (±2% organic), column temperature (±2°C), and flow rate (±0.1 mL/min). All SST parameters remained within acceptance criteria.[10] |

Conclusion

The RP-HPLC method presented in this application note is simple, rapid, specific, and reliable for the quantitative determination of 5-hydroxy-7-methyl-4-propyl-coumarin. The comprehensive validation demonstrates that the method is linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in industrial settings as well as for quantitative studies in research and development environments. The detailed protocol and clear rationale behind the chosen parameters provide users with a solid foundation for successful implementation.

References

- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 7. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 8. 5,7-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5354284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

using 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one in antimicrobial assays

An in-depth guide to leveraging 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one in antimicrobial research, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Coumarins, a versatile class of heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for evaluating the antimicrobial potential of a specific synthetic coumarin, this compound. We present detailed, step-by-step protocols for foundational antimicrobial susceptibility testing, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), adhering to internationally recognized standards. Furthermore, we delve into preliminary mechanistic studies, offering a robust protocol for assessing cell membrane integrity. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the efficacy and mode of action of this promising compound.

Introduction: The Promise of Coumarin Scaffolds

Coumarins (2H-chromen-2-ones) are a prominent family of benzopyrone compounds, widespread in the plant kingdom and renowned for their diverse pharmacological properties.[1][4] The core coumarin structure serves as a "privileged scaffold" in medicinal chemistry, amenable to structural modifications that can significantly enhance its biological activity.[4] Several coumarin derivatives have been investigated for their antibacterial and antifungal properties, with some exhibiting efficacy against both Gram-positive and Gram-negative bacteria.[5][6][7]

The antimicrobial mechanisms of coumarins are multifaceted. One of the key proposed mechanisms is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1] Additionally, some coumarins are known to disrupt cell membrane integrity and interfere with quorum sensing and biofilm formation, crucial processes for bacterial virulence and survival.[4][8][9] The specific substitutions on the coumarin ring of this compound—a hydroxyl group at position 5, a methyl group at position 7, and a propyl group at position 4—are anticipated to modulate its lipophilicity and electronic properties, thereby influencing its interaction with microbial targets.

This guide will provide the necessary protocols to systematically investigate the antimicrobial profile of this specific coumarin derivative.

Foundational Antimicrobial Susceptibility Testing

The initial evaluation of any potential antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The protocol involves exposing a standardized microbial inoculum to serial dilutions of the test compound in a 96-well microtiter plate.

Workflow for MIC Determination:

Caption: A streamlined workflow for the broth microdilution MIC assay.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, U-bottom microtiter plates

-

Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline (0.85% NaCl) or PBS

-

Reference antibiotics (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in sterile DMSO. A concentration of 10 mg/mL is often a practical starting point.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Setup: a. Add 100 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 200 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1. c. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no inoculum). f. Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (or as appropriate for the specific microorganism).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader by measuring the optical density at 600 nm.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial inoculum.[12][13][14][15][16] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12]

Procedure:

-

Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

-

Mix the contents of each selected well thoroughly.

-

Aseptically remove a 10-20 µL aliquot from each well and spot-plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 35-37°C for 24-48 hours.

-

The MBC/MFC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (typically observed as ≤ 2-3 colonies, depending on the initial inoculum and aliquot volume).

Data Summary Table:

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus | ATCC 29213 | ||||

| E. coli | ATCC 25922 | ||||

| P. aeruginosa | ATCC 27853 | ||||

| C. albicans | ATCC 90028 |

Elucidating the Mechanism of Action: Cell Membrane Integrity

A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane.[9][17] Damage to the membrane leads to the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately resulting in cell death. This can be quantified by measuring the release of materials that absorb light at 260 nm.[18]

Protocol: Cell Membrane Leakage Assay

Principle: This assay quantifies the release of intracellular materials (primarily nucleic acids) by measuring the absorbance of the cell-free supernatant at 260 nm after treating the bacterial suspension with the test compound.

Workflow for Membrane Leakage Assay:

Caption: Workflow for assessing cell membrane integrity via leakage of A260-absorbing material.

Materials:

-

Mid-log phase culture of the test microorganism

-

Sterile Phosphate-Buffered Saline (PBS)

-

This compound

-

Positive control (e.g., Polymyxin B for Gram-negative bacteria, daptomycin for Gram-positive)

-

UV-Vis spectrophotometer and quartz cuvettes or UV-transparent microplates

Procedure:

-

Cell Preparation: a. Grow a culture of the test bacterium to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.6). b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with sterile PBS. d. Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.

-

Treatment: a. Aliquot the cell suspension into separate sterile tubes. b. Add the test compound to achieve final concentrations equivalent to the MIC and 2x MIC. c. Prepare a positive control using a known membrane-disrupting agent. d. Prepare a negative control with no compound added. e. Incubate all tubes at 37°C with gentle shaking.

-

Measurement: a. At designated time points (e.g., 0, 30, 60, 90, and 120 minutes), remove an aliquot from each tube. b. Centrifuge the aliquot at high speed (e.g., 13,000 x g for 5 minutes) to pellet the cells. c. Carefully transfer the supernatant to a quartz cuvette or a UV-transparent plate. d. Measure the absorbance of the supernatant at 260 nm.

-

Data Analysis: An increase in the A₂₆₀ reading over time in the compound-treated samples, relative to the negative control, indicates membrane damage and leakage of intracellular contents.

Concluding Remarks and Future Perspectives

This guide provides a robust starting point for the antimicrobial evaluation of this compound. By adhering to these standardized protocols, researchers can generate reliable and comparable data on the compound's spectrum of activity, potency, and a primary aspect of its mechanism of action. Positive results from these initial assays would warrant further investigation into more specific cellular targets, time-kill kinetics, antibiofilm activity, and eventual evaluation in more complex biological systems. The exploration of such novel coumarin derivatives is a vital step in the ongoing search for the next generation of antimicrobial therapies.

References

- 1. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]